molecular formula C12H19N3O B2694767 N-[2-(3,5-Dimethylpyrazol-1-yl)butyl]prop-2-enamide CAS No. 2305291-00-1

N-[2-(3,5-Dimethylpyrazol-1-yl)butyl]prop-2-enamide

Cat. No. B2694767
CAS RN: 2305291-00-1
M. Wt: 221.304
InChI Key: IRMHBSCVJLXLIS-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 3,5-dimethylpyrazol . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are used as building blocks in the synthesis of various pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction . The pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .


Chemical Reactions Analysis

The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .

Future Directions

The future directions for this compound could involve further exploration of its potential applications, particularly in the field of catalysis, given the catalytic activities exhibited by similar compounds .

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)butyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-5-11(8-13-12(16)6-2)15-10(4)7-9(3)14-15/h6-7,11H,2,5,8H2,1,3-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMHBSCVJLXLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C=C)N1C(=CC(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)butyl)acrylamide

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